molecular formula C17H14ClFO3 B2601667 Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate CAS No. 344280-75-7

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate

Cat. No. B2601667
CAS RN: 344280-75-7
M. Wt: 320.74
InChI Key: CKTVCXZZWVAHDP-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate, commonly known as CFPBO, is a synthetic compound that belongs to the class of beta-keto esters. It is a white crystalline powder with a molecular formula of C17H12ClFNO3 and a molecular weight of 343.73 g/mol. CFPBO is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Molecular Structure and Synthesis

  • Research has provided insights into the molecular docking, vibrational, structural, electronic, and optical studies of compounds structurally similar to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate. These studies have indicated that such compounds are candidates for nonlinear optical materials and have potential biological activities, as evidenced by Auto-dock studies suggesting inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

  • The synthesis and structural characterization of isostructural compounds involving 4-(4-chlorophenyl)-2-(4-fluorophenyl) have been performed, highlighting their potential in forming stable crystal structures suitable for detailed molecular studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Pharmacological Potential

  • Studies on similar butanoic acid derivatives have demonstrated their potential in inhibiting enzymes like kynurenine-3-hydroxylase, indicating their importance in neuroprotective agents (Drysdale et al., 2000).

  • The antinociceptive activities of enaminone compounds, structurally related to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate, have been evaluated in animal models, showing potential for pain management (Masocha, Kombian, & Edafiogho, 2016).

Chemical Reactions and Properties

  • The reactions of compounds with similar structures to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate with amines and other reagents have been explored, indicating various possibilities for synthesis and functionalization, which could be useful in developing new pharmaceuticals (Potikha et al., 2009).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-4-8-14(19)9-5-11)10-16(20)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTVCXZZWVAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate

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